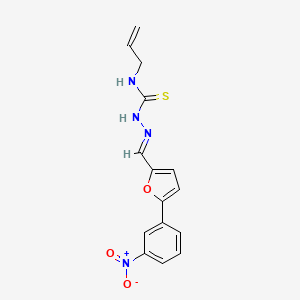

(E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide

Description

(E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative featuring a furan core substituted with a 3-nitrophenyl group at the 5-position and an allyl-functionalized hydrazinecarbothioamide moiety at the 2-position. This compound belongs to a class of molecules known for their structural versatility, enabling interactions with biological targets via hydrogen bonding, π-π stacking, and hydrophobic effects.

Properties

IUPAC Name |

1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-2-8-16-15(23)18-17-10-13-6-7-14(22-13)11-4-3-5-12(9-11)19(20)21/h2-7,9-10H,1,8H2,(H2,16,18,23)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRBCTXFHAKHQB-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as furan derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that furan derivatives have been documented to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Result of Action

Furan derivatives have been associated with antimicrobial and antifungal activities, suggesting that this compound may have similar effects.

Biological Activity

(E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound features a hydrazinecarbothioamide backbone with an allyl group and a furan derivative, which are known to influence its biological properties. The structural formula can be represented as follows:

- Antiproliferative Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific metabolic enzymes, which could contribute to its anticancer effects. For instance, it may inhibit acetylcholinesterase (AChE), demonstrating promise in treating neurological disorders alongside its anticancer properties .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can modulate ROS levels, leading to oxidative stress in cancer cells and promoting apoptosis .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | HCT-116 (Colon Cancer) | 6.2 | |

| Antiproliferative | T47D (Breast Cancer) | 27.3 | |

| AChE Inhibition | - | - | |

| ROS Induction | Various Cancer Cells | - |

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that the compound significantly reduces cell viability in human tumor cell lines, indicating its potential as a therapeutic agent. For example, studies on HCT-116 cells revealed an IC50 value of 6.2 µM, suggesting potent antiproliferative properties.

- Comparative Analysis : Comparisons with structurally similar compounds have shown that this compound exhibits superior activity against certain cancer cell lines, highlighting its potential as a lead compound for further drug development .

Comparison with Similar Compounds

Key Observations :

- N-Allyl Substitution : The allyl group may improve membrane permeability and lipophilicity relative to unsubstituted hydrazinecarbothioamides (e.g., F8–B15 in ) .

- Stereoelectronic Effects : The (E)-configuration stabilizes the molecule via conjugation between the furan’s π-system and the hydrazinecarbothioamide moiety, a feature shared with analogs like F8–B17 (6-fluoropyridin-3-yl substituent) .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.